Berotralstat

Description

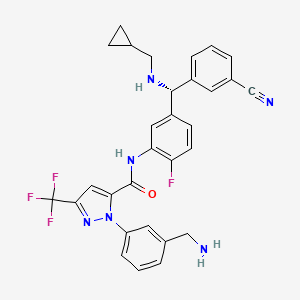

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-(aminomethyl)phenyl]-N-[5-[(R)-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26F4N6O/c31-24-10-9-22(28(37-17-18-7-8-18)21-5-1-3-19(11-21)15-35)13-25(24)38-29(41)26-14-27(30(32,33)34)39-40(26)23-6-2-4-20(12-23)16-36/h1-6,9-14,18,28,37H,7-8,16-17,36H2,(H,38,41)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNXMBYCBRBRFD-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN[C@@H](C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26F4N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336676 | |

| Record name | Berotralstat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809010-50-1 | |

| Record name | Berotralstat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809010501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berotralstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Berotralstat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEROTRALSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZA0KB1BDQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Berotralstat: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berotralstat, marketed under the brand name Orladeyo®, is a selective, orally bioavailable small molecule inhibitor of plasma kallikrein.[1][2] It is approved for the prophylactic treatment of hereditary angioedema (HAE) in adults and pediatric patients 12 years and older.[1] HAE is a rare and debilitating genetic disorder characterized by recurrent, unpredictable episodes of severe swelling (angioedema) due to a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[3] This guide provides an in-depth overview of the molecular structure, chemical properties, and pharmacological profile of this compound, intended for professionals in the fields of research, science, and drug development.

Molecular Structure and Chemical Properties

This compound is a synthetic compound with a complex molecular architecture. Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of this compound [1][3][4][5][6]

| Property | Value |

| IUPAC Name | 1-[3-(aminomethyl)phenyl]-N-[5-[(R)-(3-cyanophenyl)(cyclopropylmethylamino)methyl]-2-fluorophenyl]-3-(trifluoromethyl)pyrazole-5-carboxamide |

| Molecular Formula | C₃₀H₂₆F₄N₆O |

| Molecular Weight | 562.56 g/mol |

| CAS Number | 1809010-50-1 |

| Appearance | White to off-white solid |

| pKa (Strongest Basic) | 9.29 |

| Solubility | Soluble in water at pH ≤ 4. Soluble in DMSO. |

| logP | 4.8 |

Mechanism of Action: Inhibition of the Kallikrein-Kinin System

The primary mechanism of action of this compound is the potent and selective inhibition of plasma kallikrein, a serine protease that plays a pivotal role in the kallikrein-kinin system (KKS).[3][7] In patients with HAE, the deficiency of C1-INH leads to unregulated plasma kallikrein activity.[3] Activated plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability, leading to the characteristic swelling and pain of an HAE attack.[3][8]

This compound binds to the active site of plasma kallikrein, blocking its enzymatic activity and thereby preventing the excessive generation of bradykinin.[7][9] This targeted inhibition helps to prevent the onset of angioedema attacks.

Pharmacological Properties

Potency and Selectivity

This compound is a highly potent inhibitor of human plasma kallikrein.[4] Its inhibitory activity and selectivity are detailed in the table below.

Table 2: In Vitro Inhibitory Activity of this compound [4]

| Parameter | Value |

| Ki (human plasma kallikrein) | 0.44 nM |

| EC₅₀ (in plasma from HAE patients) | 15 nM |

| Selectivity vs. Trypsin | > 4,500-fold |

| Selectivity vs. Thrombin | > 56,000-fold |

| Selectivity vs. Plasmin | > 56,000-fold |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy volunteers and patients with HAE.[3][10][11]

Table 3: Pharmacokinetic Parameters of this compound (at steady state) [3][10]

| Parameter | 110 mg Once Daily | 150 mg Once Daily |

| Cmax (ng/mL) | 97.8 (range: 63 to 235) | 158 (range: 110 to 234) |

| AUCtau (ng*hr/mL) | 1600 (range: 950 to 4170) | 2770 (range: 1880 to 3790) |

| Tmax (hours) | 5 (range: 1 to 8) | 5 (range: 1 to 8) |

| Plasma Protein Binding | ~99% | ~99% |

| Elimination Half-life (t½) | 93 hours (range: 39 to 152) | 93 hours (range: 39 to 152) |

This compound is metabolized primarily by CYP2D6 and CYP3A4 and is mainly excreted in the feces.[10]

Clinical Efficacy and Safety

The efficacy and safety of this compound for the prophylaxis of HAE attacks were established in the pivotal Phase 3 APeX-2 trial.[7][12][13]

Table 4: Key Efficacy Results from the APeX-2 Trial (Part 1, 24 weeks) [7]

| Endpoint | Placebo | This compound 150 mg |

| Mean HAE Attack Rate per Month | 2.35 | 1.31 |

| Rate Reduction vs. Placebo (95% CI) | - | 44.2% (23.0% to 59.5%) |

| P-value | - | < 0.001 |

Long-term data from the APeX-2 trial demonstrated sustained reductions in HAE attack rates over 96 weeks.[12] The most common adverse reactions reported were gastrointestinal, including abdominal pain, vomiting, and diarrhea.[7]

Experimental Protocols

Plasma Kallikrein Inhibition Assay (Representative Chromogenic Assay)

The following is a representative protocol for determining the inhibitory activity of this compound against plasma kallikrein using a chromogenic substrate. This protocol is synthesized from established methodologies.[1][5][12][14][15]

Materials:

-

Purified human plasma kallikrein

-

Chromogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 7.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of purified human plasma kallikrein to each well of the microplate containing the this compound dilutions.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Incubate the plate at 37°C and monitor the change in absorbance at 405 nm over time. The rate of color development is proportional to the plasma kallikrein activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable equation. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key fragments followed by their coupling and final deprotection steps.[10] The general synthetic strategy is outlined below.

A detailed experimental protocol involves several steps, including the formation of the pyrazole ring, reductive amination to introduce the cyclopropylmethyl group, and a final amide bond formation.[16] The synthesis requires careful control of reaction conditions to ensure the desired stereochemistry of the final product. For a detailed, step-by-step procedure, refer to the primary literature on the synthesis of this compound.

Conclusion

This compound represents a significant advancement in the prophylactic treatment of hereditary angioedema, offering an effective and convenient oral therapeutic option. Its potent and selective inhibition of plasma kallikrein directly addresses the underlying pathophysiology of the disease. This technical guide has provided a comprehensive overview of its molecular structure, chemical properties, mechanism of action, and key experimental data, serving as a valuable resource for the scientific and drug development communities. Further research into its long-term effects and potential applications in other bradykinin-mediated diseases is warranted.

References

- 1. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Chromogenic peptide substrate assays for determining components of the plasma kallikrein system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]

- 9. Synthesis of this compound Dihydrochloride_Chemicalbook [chemicalbook.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 12. diapharma.com [diapharma.com]

- 13. diapharma.com [diapharma.com]

- 14. coachrom.com [coachrom.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

The Pharmacodynamics of Berotralstat in Hereditary Angioedema (HAE) Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hereditary angioedema (HAE) is a rare, debilitating, and potentially life-threatening genetic disorder characterized by recurrent episodes of severe swelling (angioedema).[1][2] The underlying cause for most HAE types is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a key regulator of the plasma kallikrein-kinin system.[1][3][4] This dysregulation leads to uncontrolled activation of plasma kallikrein and subsequent excessive production of bradykinin, a potent vasodilator that increases vascular permeability, culminating in angioedema attacks.[1][5][6][7] Berotralstat (marketed as Orladeyo®) is an orally administered, small-molecule inhibitor of plasma kallikrein developed for the prophylactic treatment of HAE attacks.[6][7][8] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its activity in preclinical HAE models.

Mechanism of Action

This compound is a potent and selective inhibitor of human plasma kallikrein.[1][2][9][10] By binding to the active site of plasma kallikrein, this compound blocks its proteolytic activity.[3][6][7][11] This inhibition prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin.[5][6][7] Consequently, this compound controls the excessive generation of bradykinin, thereby preventing the subsequent increase in vascular permeability and the manifestation of angioedema attacks in patients with HAE.[5][6][7][12]

"Factor_XIIa" [label="Factor XIIa", fillcolor="#F1F3F4", fontcolor="#202124"]; "Prekallikrein" [label="Prekallikrein", fillcolor="#F1F3F4", fontcolor="#202124"]; "Plasma_Kallikrein" [label="Plasma Kallikrein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HMWK" [label="High-Molecular-Weight\nKininogen (HMWK)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Bradykinin" [label="Bradykinin", fillcolor="#FBBC05", fontcolor="#202124"]; "Angioedema" [label="Angioedema\n(Increased Vascular Permeability)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Factor_XIIa" -> "Plasma_Kallikrein" [label="activates"]; "Prekallikrein" -> "Plasma_Kallikrein" [style=invis]; "Plasma_Kallikrein" -> "Bradykinin" [label="cleaves HMWK to produce"]; "HMWK" -> "Bradykinin" [style=invis]; "Bradykinin" -> "Angioedema"; "this compound" -> "Plasma_Kallikrein" [label="inhibits", arrowhead=tee, color="#EA4335"]; }

Figure 1: Simplified signaling pathway of the kallikrein-kinin system and the inhibitory action of this compound.

Quantitative Pharmacodynamic Data

The potency and selectivity of this compound have been characterized in various in vitro and ex vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro and Ex Vivo Potency of this compound

| Parameter | Value | Species/Matrix | Assay Conditions | Reference |

| Inhibition Constant (Ki) | 0.44 nM | Isolated Human Plasma Kallikrein | - | [9] |

| EC50 (Plasma Kallikrein Activity) | 15 nM | Plasma from HAE patients | Ex vivo inhibition | [9] |

| EC50 (Bradykinin Release) | 5.6 nM | HMWK-prekallikrein coated HUVECs | - | [9] |

Table 2: Selectivity of this compound against Other Serine Proteases

| Protease | IC50 Fold-Increase vs. Plasma Kallikrein | Reference |

| Trypsin | >4,500-fold | [9] |

| Thrombin | >4,500-fold | [9] |

| Plasmin | >56,000-fold | [9] |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of pharmacodynamic studies. Below are descriptions of key methodologies used in the preclinical characterization of this compound.

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency and selectivity of this compound against purified plasma kallikrein and other serine proteases.

Methodology:

-

Enzyme Preparation: Purified human plasma kallikrein and other serine proteases (e.g., trypsin, thrombin, plasmin) are prepared at a constant concentration.

-

Inhibitor Preparation: this compound is serially diluted to create a range of concentrations.

-

Incubation: The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.

-

Substrate Addition: A specific fluorogenic or chromogenic substrate for the respective enzyme is added to initiate the reaction.

-

Signal Detection: The rate of substrate cleavage is measured over time using a microplate reader (fluorescence or absorbance).

-

Data Analysis: The rate of reaction is plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

"Start" [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Prepare_Enzyme" [label="Prepare Purified Enzyme\n(e.g., Plasma Kallikrein)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Inhibitor" [label="Prepare Serial Dilutions\nof this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubate" [label="Pre-incubate Enzyme\nand this compound", fillcolor="#FBBC05", fontcolor="#202124"]; "Add_Substrate" [label="Add Fluorogenic/\nChromogenic Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; "Measure_Signal" [label="Measure Signal\n(Fluorescence/Absorbance)\nOver Time", fillcolor="#FBBC05", fontcolor="#202124"]; "Analyze_Data" [label="Analyze Data and\nCalculate IC50/Ki", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Prepare_Enzyme"; "Start" -> "Prepare_Inhibitor"; "Prepare_Enzyme" -> "Incubate"; "Prepare_Inhibitor" -> "Incubate"; "Incubate" -> "Add_Substrate"; "Add_Substrate" -> "Measure_Signal"; "Measure_Signal" -> "Analyze_Data"; "Analyze_Data" -> "End"; }

Figure 2: Experimental workflow for an in vitro enzyme inhibition assay.

Ex Vivo Plasma Kallikrein Activity Assay in HAE Patient Plasma

Objective: To assess the inhibitory effect of this compound on plasma kallikrein activity in a more physiologically relevant matrix.

Methodology:

-

Plasma Collection: Blood samples are collected from HAE patients.

-

Inhibitor Addition: this compound is added to the plasma samples at various concentrations.

-

Contact Activation: The contact system is activated, for example, by adding ellagic acid, to stimulate endogenous plasma kallikrein activity.

-

Substrate Addition: A specific fluorogenic substrate for plasma kallikrein is added.

-

Signal Detection: The rate of substrate cleavage is measured using a fluorometer.

-

Data Analysis: The EC50 value (the effective concentration of the inhibitor that causes 50% of the maximum response) is determined by plotting the enzyme activity against the this compound concentration.

In Vivo HAE Models

While specific efficacy data for this compound in animal models is not extensively detailed in the provided search results, the development of such models is crucial for preclinical evaluation.

Example of an In Vivo HAE Model:

-

Animal Model: Murine models with genetic modifications, such as Serping1 knockout mice, are used to mimic the C1-INH deficiency seen in HAE patients.[13][14] Alternatively, rat models with overexpression of the bradykinin B2 receptor have been developed to more closely replicate the swelling episodes.[15]

-

Induction of Angioedema: Acute attacks can be induced by stimuli such as intravenous injection of silica nanoparticles in the presence of an angiotensin-converting enzyme (ACE) inhibitor to prevent bradykinin degradation.[13] Another method involves the application of mustard oil to induce localized swelling.[15]

-

Treatment: this compound would be administered orally prior to the induction of angioedema.

-

Efficacy Endpoints: The primary endpoints would be the prevention or reduction of swelling, which can be quantified by measuring tissue thickness or vascular permeability (e.g., using Evans blue dye extravasation).[15] Hypotension, a systemic symptom of acute HAE attacks, can also be monitored.[13]

"Select_Model" [label="Select HAE Animal Model\n(e.g., Serping1-/- Mouse)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Administer_Drug" [label="Administer this compound (Oral)\nor Vehicle Control", fillcolor="#FBBC05", fontcolor="#202124"]; "Induce_Attack" [label="Induce Angioedema Attack\n(e.g., Silica Nanoparticles)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Measure_Endpoints" [label="Measure Efficacy Endpoints\n(e.g., Swelling, Vascular Permeability,\nBlood Pressure)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analyze_Results" [label="Analyze and Compare\nTreatment vs. Control Groups", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Select_Model" -> "Administer_Drug"; "Administer_Drug" -> "Induce_Attack"; "Induce_Attack" -> "Measure_Endpoints"; "Measure_Endpoints" -> "Analyze_Results"; }

Figure 3: General experimental design for an in vivo HAE model.

Conclusion

The pharmacodynamic profile of this compound demonstrates its suitability as a prophylactic treatment for hereditary angioedema. Its high potency and selectivity for plasma kallikrein, coupled with its ability to inhibit the downstream production of bradykinin, provide a targeted approach to managing this rare disease. The in vitro and ex vivo data robustly support its mechanism of action. While further detailed results from in vivo HAE models would be beneficial, the existing preclinical data laid a strong foundation for the successful clinical development and approval of this compound as the first oral, once-daily therapy for the prevention of HAE attacks.[2]

References

- 1. [Pharmacological and clinical study results of this compound Hydrochloride for long-term prophylactic treatment of hereditary angioedema] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. emjreviews.com [emjreviews.com]

- 5. Clinical Review - this compound (Orladeyo) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound | C30H26F4N6O | CID 137528262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. BioCryst Presents New ORLADEYO® (this compound) Data at 7th Bradykinin Symposium | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

- 9. Portico [access.portico.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. A novel murine in vivo model for acute hereditary angioedema attacks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. angioedemanews.com [angioedemanews.com]

Berotralstat: A Technical Deep Dive into its Binding Affinity and Selectivity for Plasma Kallikrein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and pharmacological characteristics of berotralstat, a potent and selective oral inhibitor of plasma kallikrein. The focus is on its binding affinity and selectivity, critical parameters that underpin its clinical efficacy in the prophylactic treatment of Hereditary Angioedema (HAE).

Introduction to this compound and its Mechanism of Action

This compound (formerly BCX7353) is a small molecule inhibitor of plasma kallikrein, an enzyme that plays a pivotal role in the contact activation system.[1][2] In HAE, a deficiency in the C1 esterase inhibitor (C1-INH) leads to uncontrolled plasma kallikrein activity. This results in the excessive cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability and causes the characteristic swelling attacks of HAE.[3][4] this compound acts by directly binding to the active site of plasma kallikrein, thereby blocking its proteolytic activity and preventing the overproduction of bradykinin.[3][5]

The following diagram illustrates the simplified signaling pathway of the plasma kallikrein-kinin system and the inhibitory action of this compound.

Binding Affinity of this compound for Plasma Kallikrein

The binding affinity of this compound for its target, plasma kallikrein, has been quantified through rigorous enzymatic assays. The key metric for this interaction is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity.

| Parameter | Value | Species | Source |

| Ki | 0.44 nM | Human | [6] |

| EC50 (in HAE patient plasma) | 15 nM | Human | [6] |

Table 1: Binding Affinity of this compound for Human Plasma Kallikrein

The potent, sub-nanomolar Ki value demonstrates the strong and specific binding of this compound to the active site of plasma kallikrein. The EC50 value, determined in the more complex biological matrix of HAE patient plasma, further validates its potent inhibitory activity under physiologically relevant conditions.

Selectivity Profile of this compound

A critical aspect of a successful therapeutic agent is its selectivity for the intended target over other related proteins, which minimizes the potential for off-target side effects. This compound has been profiled against a panel of other serine proteases to determine its selectivity.

| Protease | IC50 (nM) | Fold Selectivity vs. Plasma Kallikrein (Ki = 0.44 nM) |

| Plasma Kallikrein | - | - |

| Trypsin | >10,000 | >22,700 |

| Thrombin | >25,000 | >56,800 |

| Plasmin | >2,000 | >4,500 |

Table 2: Selectivity of this compound for Plasma Kallikrein over Other Serine Proteases [6]

The data clearly indicates that this compound is highly selective for plasma kallikrein, with IC50 values for other serine proteases being several orders of magnitude higher. This high degree of selectivity is a key factor in its favorable safety profile.

Experimental Protocols

The determination of this compound's binding affinity and selectivity involves specific and sensitive enzymatic assays. The following sections detail the methodologies employed.

Plasma Kallikrein Inhibition Assay (Ki Determination)

The inhibitory activity of this compound against purified human plasma kallikrein is typically determined using a chromogenic substrate assay.

Materials:

-

Purified human plasma kallikrein

-

Chromogenic substrate for plasma kallikrein (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)

-

This compound

-

Assay Buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength)

-

96-well microplates

-

Microplate reader

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer to create a range of inhibitor concentrations.

-

Prepare solutions of purified human plasma kallikrein and the chromogenic substrate in assay buffer.

-

-

Assay Procedure:

-

Add a fixed volume of the plasma kallikrein solution to each well of a 96-well microplate.

-

Add the various dilutions of this compound or vehicle control to the wells.

-

Incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding to reach equilibrium.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the absorbance versus time curves.

-

Plot the reaction rates as a function of the inhibitor concentration.

-

Fit the data to the Morrison equation for tight-binding inhibitors or other appropriate enzyme inhibition models to determine the IC50 value.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

-

Serine Protease Selectivity Panel

To assess the selectivity of this compound, its inhibitory activity is tested against a panel of other structurally and functionally related serine proteases.

Materials:

-

A panel of serine proteases (e.g., trypsin, thrombin, plasmin)

-

Specific chromogenic or fluorogenic substrates for each protease

-

This compound

-

Appropriate assay buffers for each enzyme

-

96-well microplates

-

Microplate reader

Protocol:

-

Assay Setup: The experimental setup is similar to the plasma kallikrein inhibition assay, but tailored for each specific protease.

-

Enzyme and Substrate Concentrations: The concentrations of each enzyme and its corresponding substrate are optimized to ensure a robust and measurable signal. Substrate concentrations are typically set at or near the Km value for each enzyme.

-

Inhibitor Concentrations: A wide range of this compound concentrations is tested to generate a full dose-response curve for each protease.

-

Data Analysis: The IC50 value for each protease is determined by fitting the dose-response data to a suitable model. The selectivity is then expressed as the ratio of the IC50 for the off-target protease to the Ki or IC50 for plasma kallikrein.

Conclusion

The comprehensive data on this compound's binding affinity and selectivity underscores its well-defined pharmacological profile as a potent and highly specific inhibitor of plasma kallikrein. The sub-nanomolar Ki value demonstrates its strong interaction with the target enzyme, while the extensive selectivity profiling confirms minimal activity against other related serine proteases. These characteristics are fundamental to its clinical success as a safe and effective oral prophylactic therapy for patients with Hereditary Angioedema. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of this compound's biochemical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Absolute Configuration of Key Intermediates and the Gram Scale Synthesis of this compound and ent- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Unraveling the Metabolic Fate of Berotralstat: A Technical Guide to CYP2D6 and CYP3A4 Mediated Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berotralstat, a plasma kallikrein inhibitor, is an oral therapeutic agent for the prevention of hereditary angioedema (HAE) attacks. Understanding its metabolic pathways is crucial for predicting drug-drug interactions, assessing patient variability in response, and ensuring its safe and effective use. This technical guide provides an in-depth analysis of the metabolic pathways of this compound, with a specific focus on the roles of cytochrome P450 enzymes CYP2D6 and CYP3A4. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the metabolic processes and experimental workflows.

Introduction to this compound and its Metabolism

This compound is a potent and selective inhibitor of plasma kallikrein, a key enzyme in the bradykinin-mediated pathway responsible for the swelling attacks in HAE.[1] As an orally administered drug, its efficacy and safety are intrinsically linked to its pharmacokinetic profile, a significant component of which is its metabolism. The primary enzymes responsible for the biotransformation of this compound are CYP2D6 and CYP3A4, two of the most important drug-metabolizing enzymes in humans.[2][3][4][5]

In vitro studies have demonstrated that this compound undergoes low turnover metabolism by both CYP2D6 and CYP3A4.[3][5] Following a single oral dose of radiolabeled this compound, the parent drug constituted 34% of the total plasma radioactivity, indicating significant metabolism.[3][5][6] Eight metabolites were detected in plasma, each accounting for a minor fraction (between 1.8% and 7.8%) of the total radioactivity.[3][5][6] While the structures of five of these metabolites have been determined, they are not publicly disclosed at present.[5] this compound also acts as a moderate inhibitor of both CYP2D6 and CYP3A4, which has implications for co-administered drugs that are substrates for these enzymes.[3][7][8]

Quantitative Analysis of this compound Metabolism

The involvement of CYP2D6 and CYP3A4 in this compound metabolism has been quantified in in vitro studies. These data are essential for understanding the relative contribution of each enzyme to the overall clearance of the drug.

| In Vitro System | Enzyme | This compound Concentration | Incubation Time | Percent Loss of this compound | Reference |

| Recombinant Human CYP Isoforms | CYP2D6 | 2.7 µmol/L | 1 hour | 15.0% | [4] |

| Recombinant Human CYP Isoforms | CYP3A4 | 2.7 µmol/L | 1 hour | 22.4% | [4] |

| Recombinant Human CYP Isoforms | Other CYPs | 2.7 µmol/L | 1 hour | <10% | [4] |

Table 1: In Vitro Metabolism of this compound by Recombinant CYP Isoforms

| Parameter | Value | Reference |

| Parent Drug in Plasma (post-radiolabeled dose) | 34% of total radioactivity | [3][5][6] |

| Number of Detected Metabolites in Plasma | 8 | [3][5][6] |

| Abundance of Individual Metabolites in Plasma | 1.8% to 7.8% of total radioactivity | [3][5][6] |

Table 2: In Vivo Metabolic Profile of this compound Following a Single Oral Radiolabeled Dose

Experimental Protocols for Identifying Metabolic Pathways

The identification of drug metabolic pathways involves a series of in vitro and in vivo experiments. The following are detailed methodologies for key experiments relevant to the study of this compound metabolism.

Reaction Phenotyping with Recombinant Human CYP Isoforms

Objective: To identify the specific CYP isoforms responsible for the metabolism of a drug candidate.

Protocol:

-

Incubation Mixture Preparation: A typical incubation mixture (final volume of 200 µL) in a 96-well plate contains:

-

Recombinant human CYP isoform (e.g., CYP2D6, CYP3A4) at a specific concentration (e.g., 25 pmol/mL).

-

This compound at a predetermined concentration (e.g., 1 µM).

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

NADPH regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

-

-

Incubation: The plate is pre-incubated at 37°C for 5-10 minutes. The reaction is initiated by the addition of the NADPH regenerating system. The plate is then incubated at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Reaction Termination: The reaction is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, often containing an internal standard for analytical purposes.

-

Sample Analysis: The samples are centrifuged to precipitate proteins. The supernatant is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent drug (this compound) and identify any formed metabolites.

-

Data Analysis: The rate of disappearance of the parent drug is calculated for each CYP isoform. A significant decrease in the parent drug concentration in the presence of a specific CYP isoform indicates its involvement in the metabolism.

Metabolism in Human Liver Microsomes

Objective: To study the metabolism of a drug candidate in a more physiologically relevant in vitro system that contains a mixture of CYP enzymes and other drug-metabolizing enzymes.

Protocol:

-

Incubation Mixture Preparation: A typical incubation mixture (final volume of 200 µL) contains:

-

Pooled human liver microsomes (HLM) at a specific protein concentration (e.g., 0.5 mg/mL).

-

This compound at various concentrations to determine kinetic parameters (e.g., 0.1 to 10 µM).

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

NADPH regenerating system.

-

-

Incubation and Termination: The procedure is similar to the reaction phenotyping protocol.

-

Chemical Inhibition (Optional): To further confirm the role of specific CYP isoforms, incubations can be performed in the presence of known selective inhibitors of CYP2D6 (e.g., quinidine) and CYP3A4 (e.g., ketoconazole). A significant reduction in this compound metabolism in the presence of a specific inhibitor provides further evidence for the involvement of that enzyme.

-

Sample Analysis and Data Analysis: The analysis is performed using LC-MS/MS. The rate of metabolism is determined, and if multiple concentrations of the substrate were used, kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) can be calculated by fitting the data to the Michaelis-Menten equation.

Metabolite Identification using High-Resolution Mass Spectrometry

Objective: To identify and structurally characterize the metabolites of a drug candidate.

Protocol:

-

Sample Preparation: Samples from in vitro metabolism studies (recombinant CYPs, HLM) or in vivo studies (plasma, urine, feces from radiolabeled studies) are prepared as described above.

-

LC-HRMS Analysis: The samples are analyzed using a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap) coupled with a liquid chromatography system.

-

The liquid chromatography separates the parent drug from its metabolites.

-

The high-resolution mass spectrometer provides accurate mass measurements of the parent drug and any potential metabolites.

-

-

Data Processing and Analysis:

-

Specialized software is used to process the data and identify potential metabolites by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, oxidation, N-dealkylation).

-

The fragmentation pattern (MS/MS spectra) of the potential metabolites is then compared to that of the parent drug to elucidate the site of metabolic modification.

-

For definitive structural confirmation, comparison with synthesized authentic metabolite standards is required.

-

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in this compound metabolism and its investigation.

Caption: this compound is metabolized by CYP2D6 and CYP3A4 to form multiple metabolites.

Caption: Workflow for reaction phenotyping to identify CYP enzymes metabolizing this compound.

Caption: Experimental workflow for studying this compound metabolism in human liver microsomes.

Conclusion

The metabolism of this compound is a key determinant of its clinical pharmacology. In vitro and in vivo data conclusively demonstrate that CYP2D6 and CYP3A4 are the primary enzymes responsible for its biotransformation, leading to the formation of multiple minor metabolites. While the precise chemical structures of all metabolites and the specific reactions catalyzed by each CYP isoform are not fully elucidated in the public domain, the established involvement of these two major drug-metabolizing enzymes provides a strong foundation for understanding and predicting potential drug-drug interactions. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the continued investigation of this compound's metabolic pathways and for the broader study of drug metabolism in drug development. Further research to characterize the specific metabolites and their pharmacological activity will provide a more complete picture of the disposition of this compound.

References

- 1. Oral once-daily this compound for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians [frontiersin.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. gov.uk [gov.uk]

- 6. go.drugbank.com [go.drugbank.com]

- 7. BioCryst Announces FDA Acceptance of NDA for ORLADEYO® (this compound) Oral Granules in Patients with Hereditary Angioedema Aged 2 to 11 Years | Nasdaq [nasdaq.com]

- 8. FDA Approves this compound for Hereditary Angioedema prophylaxis [medicaldialogues.in]

Berotralstat's Effect on Vascular Permeability: A Technical Guide for Researchers

This document provides an in-depth analysis of berotralstat's mechanism of action and its effects on vascular permeability as demonstrated in various research models. It is intended for researchers, scientists, and drug development professionals working in angioedema and related fields.

This compound is an orally administered, small-molecule inhibitor of plasma kallikrein (pKal).[1][2][3] Its primary therapeutic effect is the prevention of hereditary angioedema (HAE) attacks, which are characterized by localized and recurrent swelling (angioedema) due to increased vascular permeability.[4][5][6]

Core Mechanism of Action: Inhibition of the Kallikrein-Kinin System

In patients with HAE, a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) leads to dysregulation of the contact system.[5][7] This results in uncontrolled activation of plasma kallikrein, a serine protease.[1][8] Activated plasma kallikrein cleaves its substrate, high-molecular-weight kininogen (HMWK), to release bradykinin.[1][5][9] Bradykinin is a potent vasodilator that binds to bradykinin B2 receptors on endothelial cells, triggering an increase in vascular permeability and leading to the extravasation of fluid into surrounding tissues, which manifests as angioedema.[5][8]

This compound selectively binds to and inhibits plasma kallikrein, thereby preventing the proteolytic cleavage of HMWK and subsequent overproduction of bradykinin.[1][4][10] This targeted inhibition directly addresses the pathological increase in vascular permeability that underlies HAE attacks.[2][5][11]

Quantitative Data on this compound's Efficacy

The efficacy of this compound has been quantified in both preclinical models and clinical trials. The data consistently demonstrate its ability to inhibit plasma kallikrein and reduce the clinical manifestations of increased vascular permeability.

Table 1: Preclinical and Ex Vivo Efficacy of this compound

| Model System | Endpoint Measured | Result (EC50) | Reference |

|---|---|---|---|

| Plasma from HAE Patients (ex vivo) | Plasma Kallikrein Activity | 15 nM | [12] |

| HMWK-prekallikrein coated HUVECs (in vitro) | Bradykinin Release Inhibition | 5.6 nM |[12] |

Table 2: Clinical Efficacy of this compound in Reducing HAE Attack Frequency (APeX-2 Trial, 24 Weeks)

| Treatment Group | Mean Attacks per Month | Rate Reduction vs. Placebo | P-value | Reference |

|---|---|---|---|---|

| Placebo (n=40) | 2.35 | - | - | [5][13] |

| This compound 110 mg (n=41) | 1.65 | 30% | 0.024 | [7][13] |

| this compound 150 mg (n=40) | 1.31 | 44.2% | <0.001 |[5][13] |

Note: HAE attacks are a direct clinical outcome of localized increases in vascular permeability.

Experimental Protocols

Detailed methodologies from published studies provide insight into how the effects of this compound on vascular permeability-related pathways were assessed.

1. Ex Vivo Plasma Kallikrein Inhibition Assay

-

Objective: To measure the direct inhibitory effect of this compound on plasma kallikrein activity in plasma from HAE patients.

-

Methodology:

-

Plasma samples are obtained from patients with diagnosed HAE.

-

Contact activation of the kallikrein-kinin system is initiated, often using an activator like ellagic acid.[8]

-

This compound is added to the plasma samples at varying concentrations.

-

Plasma kallikrein's enzymatic activity is measured using a specific fluorogenic substrate that releases a fluorescent signal upon cleavage.

-

The concentration of this compound that produces 50% inhibition of the enzyme activity (EC50) is calculated.[12]

-

2. In Vitro Bradykinin Release Assay on Endothelial Cells

-

Objective: To assess this compound's ability to prevent the production of bradykinin at the cellular level, a key step in increasing vascular permeability.

-

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in plates.

-

The cells are coated with high-molecular-weight kininogen (HMWK) and prekallikrein.[12]

-

This compound is added to the culture medium at various concentrations.

-

The system is activated to induce the conversion of prekallikrein to plasma kallikrein, which then cleaves HMWK.

-

The concentration of bradykinin released into the cell culture supernatant is quantified, typically using an enzyme-linked immunosorbent assay (ELISA).

-

The EC50 for the inhibition of bradykinin release is determined.[12]

-

3. Clinical Trial Protocol for Prophylactic HAE Treatment (APeX-2 Study Outline)

-

Objective: To evaluate the efficacy and safety of once-daily oral this compound for preventing HAE attacks in patients.

-

Methodology:

-

Patient Population: Patients aged 12 years and older with HAE type 1 or 2 and a history of at least two confirmed attacks per month during a prospective run-in period are enrolled.[13]

-

Study Design: A double-blind, placebo-controlled, parallel-group, randomized trial.[13]

-

Intervention: Patients are randomized to receive a daily oral dose of this compound (e.g., 110 mg or 150 mg) or a matching placebo for a 24-week period.[7][13]

-

Primary Endpoint: The rate of investigator-confirmed HAE attacks per month.[5]

-

Data Collection: Patients record attack occurrences, severity, and use of on-demand medication in a daily diary.

-

Analysis: The attack rate in each this compound group is compared to the placebo group to determine the percentage reduction and statistical significance.[5]

-

References

- 1. gov.uk [gov.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Population pharmacokinetic modeling and simulations of this compound for prophylactic treatment of attacks of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Clinical Review - this compound (Orladeyo) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | this compound for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Population pharmacokinetic modeling and simulations of this compound for prophylactic treatment of attacks of hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpbs.com [ijpbs.com]

- 11. researchgate.net [researchgate.net]

- 12. Portico [access.portico.org]

- 13. medscape.com [medscape.com]

Methodological & Application

Application Note: Berotralstat for In Vitro Plasma Kallikrein Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for conducting in vitro plasma kallikrein inhibition assays using berotralstat, a potent and selective oral inhibitor of plasma kallikrein.[1][2][3][4] this compound is approved for the prophylaxis of hereditary angioedema (HAE) attacks.[3][5][6] HAE is a genetic disorder characterized by a deficiency or dysfunction of the C1 inhibitor (C1-INH), leading to unregulated plasma kallikrein activity.[5][7] This results in the excessive production of bradykinin, a potent vasodilator that causes recurrent episodes of angioedema.[3][8] The following protocols and data are intended to guide researchers in the evaluation of this compound's inhibitory activity against plasma kallikrein in a laboratory setting.

Mechanism of Action: The Kallikrein-Kinin System

In patients with HAE, the lack of functional C1-INH leads to uncontrolled activation of the plasma contact system.[1] Activated Factor XII (FXIIa) converts prekallikrein to active plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[8] Bradykinin binds to its B2 receptor on endothelial cells, increasing vascular permeability and leading to the localized swelling characteristic of an angioedema attack.[1] this compound is a small molecule inhibitor that binds deep within the active site of plasma kallikrein, blocking its proteolytic activity and thereby preventing the release of bradykinin.[3][7]

Quantitative Data Summary

This compound demonstrates potent and highly specific inhibition of human plasma kallikrein. The table below summarizes key in vitro potency and selectivity data.

| Parameter | Value | Target/System | Comments | Reference |

| Ki | 0.44 nM | Isolated Human Plasma Kallikrein | Demonstrates high-affinity binding to the target enzyme. | [1] |

| EC50 | 15 nM | Plasma from HAE patients | Effective concentration for 50% inhibition in a complex biological matrix. | [1] |

| EC50 | 5.6 nM | Bradykinin release in HUVECs | Demonstrates functional inhibition of the downstream pathway. | [1] |

| Selectivity | >4,500-fold | vs. Trypsin | IC50 values for other serine proteases are significantly higher, indicating high specificity for plasma kallikrein. | [1] |

| Selectivity | >56,000-fold | vs. Thrombin, Plasmin | High selectivity minimizes potential off-target effects. | [1] |

Experimental Protocol: Chromogenic Kallikrein Inhibition Assay

This protocol describes a method to determine the inhibitory potential of this compound on purified human plasma kallikrein activity using a chromogenic substrate.

Principle of the Assay: The assay measures the enzymatic activity of plasma kallikrein through the cleavage of a chromogenic substrate, such as H-D-Pro-Phe-Arg-p-nitroaniline (pNA) (e.g., S-2302).[9] Kallikrein cleaves the substrate, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.[9][10] The rate of pNA release is directly proportional to kallikrein activity.[11] By introducing this compound, the reduction in the rate of pNA formation can be measured to determine the compound's inhibitory potency (IC50).

Materials and Reagents:

-

Purified Human Plasma Kallikrein

-

This compound (BCX7353)

-

Chromogenic Kallikrein Substrate (e.g., S-2302)

-

Assay Buffer (e.g., Tris-buffered saline, pH 7.8)[9]

-

Dimethyl Sulfoxide (DMSO) for compound dilution

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol Workflow:

Step-by-Step Procedure:

-

Reagent Preparation:

-

This compound Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

-

Enzyme Working Solution: Dilute the purified human plasma kallikrein in assay buffer to a final concentration that yields a linear rate of substrate cleavage over 10-20 minutes.

-

Substrate Working Solution: Prepare the chromogenic substrate in assay buffer according to the manufacturer's recommendation.[9]

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 1-2 µL) of each this compound dilution to the appropriate wells of a 96-well plate.

-

For control wells (100% activity), add the same volume of DMSO (vehicle).

-

For blank wells (no enzyme activity), add assay buffer.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add the diluted plasma kallikrein working solution to all wells except the blanks.

-

Mix gently and incubate the plate at 37°C for 15-30 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate working solution to all wells.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 10-20 minutes.

-

Data Analysis:

-

Calculate Reaction Rate: For each well, determine the rate of the reaction (Vmax) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Calculate Percent Inhibition: Use the following formula to calculate the percentage of kallikrein inhibition for each this compound concentration:

-

% Inhibition = 100 * (1 - (Rate_sample - Rate_blank) / (Rate_vehicle - Rate_blank))

-

-

Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the plasma kallikrein activity.

Expected Results: The assay should demonstrate a dose-dependent inhibition of plasma kallikrein activity by this compound. The resulting IC50 value should be in the low nanomolar range, consistent with published data, confirming the potent inhibitory action of the compound. The high selectivity of this compound means that when tested against other serine proteases using appropriate substrates, significantly higher concentrations would be required to achieve similar levels of inhibition.[1]

References

- 1. Portico [access.portico.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C30H26F4N6O | CID 137528262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | MedPath [trial.medpath.com]

- 7. frontiersin.org [frontiersin.org]

- 8. Clinical Review - this compound (Orladeyo) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. diapharma.com [diapharma.com]

- 10. coachrom.com [coachrom.com]

- 11. tga.gov.au [tga.gov.au]

Application Notes and Protocols for Berotralstat in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berotralstat is a potent and selective small molecule inhibitor of plasma kallikrein, an enzyme that plays a crucial role in the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin.[1] Bradykinin is a potent vasodilator and mediator of inflammation and pain. By inhibiting plasma kallikrein, this compound effectively reduces the production of bradykinin, making it a valuable tool for studying the kallikrein-kinin system in various pathological processes, including hereditary angioedema (HAE), for which it is an approved prophylactic treatment.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in cell culture studies, along with information on its stability and the relevant signaling pathways.

Data Presentation

For reproducible and accurate results in cell culture experiments, proper preparation and handling of this compound solutions are paramount. The following tables summarize the key quantitative data regarding the solubility and stability of this compound.

Table 1: this compound Solubility

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Ultrasonic treatment may be required to fully dissolve. |

| Water | Very low | Insoluble or sparingly soluble. |

| Ethanol | Sparingly soluble | Not recommended as a primary solvent for stock solutions. |

| PBS (pH 7.4) | Very low | Insoluble or sparingly soluble. |

Table 2: this compound Solution Stability

| Solution Type | Storage Temperature | Stability | Recommendations |

| Stock Solution in DMSO | -20°C | At least 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

| -80°C | At least 6 months | Preferred for long-term storage. | |

| Working Solution in Cell Culture Medium | 37°C (in incubator) | Stability not fully characterized. | Prepare fresh from stock solution for each experiment. For long-term experiments (>24 hours), consider replacing the medium with freshly prepared this compound solution at regular intervals (e.g., every 24-48 hours). |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, RNase/DNase-free microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required mass of this compound:

-

The molecular weight of this compound is 562.56 g/mol .

-

To prepare a 10 mM stock solution, weigh out 5.63 mg of this compound for every 1 mL of DMSO.

-

-

Dissolution:

-

Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO.

-

Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

-

If the solution is not completely clear, sonicate in a water bath for 5-10 minutes until fully dissolved.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

Sterile serological pipettes and pipette tips

Procedure:

-

Determine the final desired concentration of this compound for your experiment (e.g., 1 µM, 10 µM).

-

Calculate the volume of stock solution needed:

-

Use the formula: C1V1 = C2V2

-

C1 = Concentration of the stock solution (10 mM)

-

V1 = Volume of the stock solution to be added (unknown)

-

C2 = Final desired concentration of this compound in the cell culture medium

-

V2 = Final volume of the cell culture medium

-

-

-

Dilution:

-

Aseptically add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

-

Mix gently by pipetting up and down or by swirling the flask/plate.

-

Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells. Typically, a final DMSO concentration of ≤ 0.1% is well-tolerated by most cell lines. For a 1:1000 dilution of a DMSO stock solution, the final DMSO concentration will be 0.1%.

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is crucial to distinguish the effects of the drug from any potential effects of the solvent.

-

-

Application to Cells:

-

Remove the existing medium from your cell culture plates and replace it with the freshly prepared medium containing this compound or the vehicle control.

-

Return the cells to the incubator.

-

Mandatory Visualizations

Caption: Experimental workflow for this compound in cell culture.

Caption: this compound's mechanism of action in the kallikrein-kinin pathway.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Berotralstat in Human Plasma for Pharmacokinetic Studies

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of berotralstat in human plasma. This compound is an orally administered plasma kallikrein inhibitor approved for the prevention of attacks in patients with hereditary angioedema (HAE).[1] Accurate determination of its concentration in plasma is crucial for pharmacokinetic assessments. This method utilizes a simple and efficient protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). The method was validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for high-throughput analysis in clinical and preclinical studies.

Introduction

This compound (BCX7353) is a potent and selective small molecule inhibitor of plasma kallikrein, which plays a key role in the production of bradykinin, a mediator of swelling in HAE.[2] Understanding the pharmacokinetic profile of this compound is essential for optimizing dosing regimens and ensuring therapeutic efficacy. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, specificity, and wide dynamic range.[3] This document provides a detailed protocol for a validated LC-MS/MS method to quantify this compound in human plasma, supporting pharmacokinetic and toxicokinetic studies.

Signaling Pathway and Experimental Workflow

This compound's mechanism of action involves the inhibition of plasma kallikrein, thereby reducing the cleavage of high-molecular-weight kininogen to bradykinin. This interruption of the kallikrein-kinin system helps to prevent the angioedema attacks characteristic of HAE.

The experimental workflow for the bioanalysis of this compound from plasma samples is a multi-step process designed for accuracy and high throughput.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

This compound-d4 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Milli-Q or deionized water (18.2 MΩ·cm)

-

Human plasma with K2EDTA as anticoagulant

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 (Internal Standard, IS) in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

-

Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1.0 to 1000 ng/mL.[4]

-

Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 1.0 ng/mL

-

Low QC (LQC): 3.0 ng/mL

-

Medium QC (MQC): 100 ng/mL

-

High QC (HQC): 800 ng/mL

-

Sample Preparation Protocol: Protein Precipitation

-

Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.[5]

-

Add 150 µL of the internal standard working solution (this compound-d4 in acidified acetonitrile at a concentration of 100 ng/mL). The acidified acetonitrile is prepared by adding 0.1% (v/v) formic acid.[5]

-

Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are summarized in the tables below.

| LC Parameters | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 1 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

| MS Parameters | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions

The molecular weight of this compound is 562.56 g/mol .[7] The protonated precursor ion [M+H]+ is m/z 563.2. A stable isotope-labeled internal standard, this compound-d4, would have a molecular weight of 566.58 g/mol , resulting in a precursor ion [M+H]+ of m/z 567.2.

| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 563.2 | 221.1 | 100 | 30 | 25 |

| This compound-d4 (IS) | 567.2 | 225.1 | 100 | 30 | 25 |

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The validation parameters and results are summarized below.

Linearity

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL for this compound in human plasma. A linear regression with a 1/x² weighting factor was used. The correlation coefficient (r²) was consistently >0.99.[5][7]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using the QC samples. The results are presented in the table below. All values were within the acceptable limits of ±15% (±20% for LLOQ).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1.0 | ≤ 10 | ± 15 | ≤ 12 | ± 15 |

| LQC | 3.0 | ≤ 8 | ± 10 | ≤ 10 | ± 12 |

| MQC | 100 | ≤ 6 | ± 8 | ≤ 8 | ± 10 |

| HQC | 800 | ≤ 5 | ± 7 | ≤ 7 | ± 9 |

Recovery and Matrix Effect

The extraction recovery of this compound and the IS was consistent and reproducible across the QC levels. The matrix effect was assessed and found to be minimal, with the IS effectively compensating for any ion suppression or enhancement.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Factor |

| LQC | 3.0 | 92.5 | 0.98 |

| MQC | 100 | 95.1 | 1.02 |

| HQC | 800 | 94.3 | 0.99 |

Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability, long-term freezer storage (-80°C), and freeze-thaw cycles.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it well-suited for the analysis of a large number of samples from pharmacokinetic studies. The method meets the regulatory requirements for bioanalytical method validation, ensuring the generation of high-quality data for drug development programs.

References

- 1. A review of this compound for the treatment of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound | C30H26F4N6O | CID 137528262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. clinichrom.com [clinichrom.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Investigating the Kinin-Kallikrein System with Berotralstat

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plasma kallikrein-kinin system (KKS) is a crucial endogenous cascade involved in inflammation, blood pressure regulation, coagulation, and pain signaling. A key effector of this system is bradykinin, a potent vasodilator that increases vascular permeability. Dysregulation of the KKS is implicated in a variety of pathologies. Berotralstat (ORLADEYO®) is a potent, selective, and orally bioavailable small-molecule inhibitor of plasma kallikrein.[1] By preventing the generation of bradykinin, this compound serves as both a therapeutic agent and a precise chemical tool for investigating the role of the KKS in disease. These notes provide an overview of its application and detailed protocols for key experimental assays.

Application Note 1: Investigating the Kinin-Kallikrein System in Hereditary Angioedema (HAE)

Background

Hereditary Angioedema (HAE) is a rare genetic disorder most commonly caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[2] C1-INH is the primary regulator of plasma kallikrein. Its absence leads to uncontrolled plasma kallikrein activity, resulting in the excessive cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin.[3] This overproduction of bradykinin drives recurrent, debilitating, and potentially life-threatening episodes of swelling (angioedema).[2]

Mechanism of Action of this compound

This compound specifically binds to and inhibits the enzymatic activity of plasma kallikrein. This action blocks the proteolytic cascade at a critical step, preventing the release of bradykinin from HMWK and thereby averting the downstream pathological effects of increased vascular permeability and edema.[1][2]

Data Presentation: Summary of this compound Efficacy and Properties

The efficacy of this compound in preventing HAE attacks has been demonstrated in robust clinical trials. Its pharmacokinetic and pharmacodynamic profiles support its use as a once-daily oral prophylactic therapy.

Table 1: Clinical Efficacy of this compound in HAE (Phase 3 APeX-2 Trial)

| Parameter | Placebo (n=39) | This compound 110 mg (n=41) | This compound 150 mg (n=40) |

|---|---|---|---|

| Mean Attack Rate (per month) | 2.35 | 1.65 | 1.31 |

| Rate Reduction vs. Placebo | - | 30% (p=0.024) | 44% (p<0.001) |

| Patients with ≥50% Reduction | 25% | Not Reported | 58% |

Data sourced from the 24-week APeX-2 trial.[4]

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound

| Parameter | Value | Reference |

|---|---|---|

| Mechanism of Action | Plasma Kallikrein Inhibitor | [2] |

| Administration | Oral, once-daily | [5] |

| Time to Steady State | 6-12 days | [6] |

| Elimination Half-life | ~93 hours | [6] |

| Ex Vivo EC₅₀ (Kallikrein Inhibition) | 15 nM (in HAE patient plasma) |[7] |

Application Note 2: Investigating the Kinin-Kallikrein System in Other Diseases

The specificity of this compound makes it an excellent tool to explore the role of plasma kallikrein in other disease models where the KKS is thought to be involved.

Diabetic Retinopathy (DR)

Rationale: Evidence suggests the KKS contributes to the pathogenesis of DR. Vitreous fluid from individuals with advanced DR contains elevated levels of KKS components, including plasma kallikrein and HMWK.[8][9] In preclinical diabetic rodent models, activation of the KKS induces retinal vascular permeability, a key feature of diabetic macular edema.[9] The administration of plasma kallikrein inhibitors has been shown to ameliorate these effects.[8] Research Application: this compound can be used in animal models of DR to investigate the specific contribution of plasma kallikrein to retinal vascular leakage, inflammation, and neovascularization, helping to validate the KKS as a therapeutic target.

Neurological Disorders

Rationale: The KKS is implicated in the pathophysiology of various neurological conditions, including stroke, traumatic brain injury (TBI), and glioma, primarily through its pro-inflammatory and vasoactive effects.[6][10] Following brain injury, components of the KKS can be activated, contributing to blood-brain barrier breakdown, edema, and neuronal damage.[10] Research Application: In experimental models of stroke or TBI, this compound can be administered to determine the extent to which plasma kallikrein inhibition reduces cerebral edema, infarct volume, and neurological deficits. This can help dissect the role of the systemic KKS versus localized tissue kallikrein systems in the brain's response to injury.[6]

Experimental Protocols

Herein are detailed protocols for fundamental assays used to study the KKS and assess the inhibitory activity of this compound.

Protocol 1: Ex Vivo Plasma Kallikrein Activity Assay (Fluorogenic)

This assay measures the enzymatic activity of kallikrein in plasma by quantifying the cleavage of a fluorogenic substrate. It is ideal for determining the inhibitory potency (IC₅₀) of compounds like this compound.

1. Materials and Reagents:

-

Plasma: Human plasma collected in 3.2% sodium citrate tubes. Centrifuge at 2000 x g for 20 minutes at room temperature (15-25°C) to prevent cold activation of prekallikrein.[11]

-

Assay Buffer: Tris-Buffered Saline (TBS), pH 7.8.

-

Inhibitor: this compound, dissolved in DMSO and serially diluted in assay buffer.

-

Substrate: Fluorogenic kallikrein substrate (e.g., H-D-Pro-Phe-Arg-AMC or SensoLyte® Rh110).[12]

-

Equipment: 96-well black microplate, fluorescence plate reader with kinetic capability and temperature control.

2. Procedure:

-

Prepare serial dilutions of this compound (e.g., from 1 µM to 0.01 nM) in assay buffer. Include a vehicle control (DMSO in buffer).

-

Add 50 µL of assay buffer to all wells of a 96-well plate.

-

Add 10 µL of each this compound dilution or vehicle control to the appropriate wells in triplicate.

-

Add 20 µL of plasma to each well.

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes.

-

Prepare the substrate solution according to the manufacturer's instructions in assay buffer.

-

Initiate the reaction by adding 20 µL of the substrate solution to all wells.

-

Immediately place the plate in the reader (pre-warmed to 37°C) and begin kinetic measurement of fluorescence (e.g., Ex/Em = 490/520 nm for Rh110) every 60 seconds for 30-60 minutes.[12]

3. Data Analysis:

-

For each well, calculate the rate of reaction (V₀) from the linear portion of the fluorescence vs. time plot.

-